Ethyl cyclobut-1-ene-1-carboxylate

Polymer Chemistry Ring-Opening Metathesis Polymerization Synthetic Methodology

Ethyl cyclobut-1-ene-1-carboxylate (CAS 181941-46-8) is a strained, four-membered cycloalkene bearing an electron-withdrawing ethyl ester group at the 1-position. The cyclobutene core introduces significant ring strain (~26–28.5 kcal/mol), which drives unique reactivity in ring-opening and cycloaddition reactions.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 181941-46-8
Cat. No. B3420279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cyclobut-1-ene-1-carboxylate
CAS181941-46-8
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CCC1
InChIInChI=1S/C7H10O2/c1-2-9-7(8)6-4-3-5-6/h4H,2-3,5H2,1H3
InChIKeyDKKIUDLHMPRWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Cyclobut-1-ene-1-carboxylate (CAS 181941-46-8): A Strained Cycloalkene Ester for Precision Synthesis and Metathesis Studies


Ethyl cyclobut-1-ene-1-carboxylate (CAS 181941-46-8) is a strained, four-membered cycloalkene bearing an electron-withdrawing ethyl ester group at the 1-position. The cyclobutene core introduces significant ring strain (~26–28.5 kcal/mol), which drives unique reactivity in ring-opening and cycloaddition reactions [1]. As a 1-substituted cyclobutenecarboxylic acid ester, this compound is a member of a class of small, reactive dienophiles and building blocks that serve as versatile intermediates for the synthesis of cyclobutane-containing pharmaceuticals, agrochemicals, and functional polymers [2]. Its physical properties, including a predicted boiling point of 158.7 °C and an XLogP3-AA of 1.3, are well-characterized and support its handling in standard organic synthesis workflows [3].

Why Ethyl Cyclobut-1-ene-1-carboxylate (CAS 181941-46-8) Cannot Be Interchanged with Other Strained Cycloalkenes or Ester Analogs


The reactivity of 1-substituted cyclobutene derivatives is exquisitely sensitive to the electronic and steric nature of the substituent. A landmark study demonstrated that while secondary amide derivatives undergo living ring-opening metathesis polymerization (ROMP) to yield polymers with excellent polydispersity indices (PDIs), 1-cyclobutenecarboxylic acid esters—the class to which ethyl cyclobut-1-ene-1-carboxylate belongs—are incapable of ROMP and instead undergo only a single ring-opening metathesis (ROM) cycle [1]. This stark divergence in behavior, driven by electronic factors rather than sterics, means that substituting a cyclobutene amide for an ester would result in a failed polymerization attempt. Furthermore, the specific alkyl chain of the ester influences key physicochemical properties such as lipophilicity (LogP) and boiling point, which are critical for purification, formulation, and reaction compatibility [2]. Therefore, generic substitution without a detailed understanding of these specific, quantifiable differences carries a high risk of experimental failure and wasted resources.

Quantitative Differentiation of Ethyl Cyclobut-1-ene-1-carboxylate: Comparative Reactivity and Physicochemical Data


Ring-Opening Metathesis (ROM) vs. Polymerization (ROMP): Electronic Control Over Reactivity

A direct comparative study of 1-substituted cyclobutenes established that 1-cyclobutenecarboxylic acid esters (e.g., compounds 4a and 4b) undergo a single ring-opening metathesis (ROM) cycle and fail to polymerize (ROMP). In stark contrast, structurally analogous secondary amides undergo living ROMP, producing polymers with narrow polydispersities (PDI < 1.4) [1]. Ethyl cyclobut-1-ene-1-carboxylate, as a 1-cyclobutenecarboxylic acid ester, is therefore classified as a ROM substrate, not a ROMP monomer. This is a critical functional distinction for polymer chemists designing novel materials.

Polymer Chemistry Ring-Opening Metathesis Polymerization Synthetic Methodology

Lipophilicity (LogP) Comparison with Methyl and Butyl Ester Analogs

The lipophilicity of cyclobutene carboxylates is tunable based on the ester alkyl chain length. Ethyl cyclobut-1-ene-1-carboxylate exhibits a computed XLogP3-AA value of 1.3 [1], placing its predicted lipophilicity between that of the methyl ester (predicted XLogP3 ~0.8) and the butyl ester (predicted XLogP3 ~2.3) [2]. This property is crucial for applications where membrane permeability, solubility, and compound partitioning are key design parameters.

Medicinal Chemistry Physicochemical Properties ADME

Ring Strain Energy: A Thermodynamic Driver for Unique Reactivity

The cyclobutene ring in ethyl cyclobut-1-ene-1-carboxylate possesses significant ring strain, which thermodynamically favors ring-opening reactions. The enthalpy difference between cyclobutene and its ring-opened isomer, 1,3-butadiene, is approximately 28.5 kcal/mol [1]. This high strain energy is a key differentiator from less strained cyclic alkenes like cyclopentene (~6 kcal/mol) or cyclohexene (~2 kcal/mol), and even from its saturated analog cyclobutane (total strain ~26.3 kcal/mol) [2]. The presence of the electron-withdrawing ester group further modulates the activation energy for electrocyclic ring opening [3].

Physical Organic Chemistry Thermodynamics Reaction Energetics

Physicochemical Profile: Boiling Point as a Function of Ester Chain Length

The boiling point of alkyl cyclobutene-1-carboxylates increases predictably with the molecular weight of the ester group. Ethyl cyclobut-1-ene-1-carboxylate has a predicted boiling point of 158.7 °C at 760 mmHg . This value is intermediate between the methyl ester (predicted bp ~140-145 °C) and the butyl ester (predicted bp ~190-200 °C) [1]. This difference is significant for downstream processing, as it dictates distillation parameters, solvent removal strategies, and overall ease of purification.

Synthetic Chemistry Purification Process Chemistry

Optimal Use Cases for Ethyl Cyclobut-1-ene-1-carboxylate Based on Quantitative Evidence


Stoichiometric Ring-Opening Metathesis (ROM) for Fragment Installation

Based on evidence that 1-cyclobutenecarboxylic acid esters undergo a single ROM cycle but not ROMP [1], ethyl cyclobut-1-ene-1-carboxylate is ideally suited for stoichiometric metathesis reactions. It can be used to transfer a functionalized cyclobutene-derived fragment to a target molecule, providing a precise and clean route to complex intermediates without the risk of uncontrolled polymerization. This is particularly valuable in the late-stage diversification of pharmaceutical candidates.

Medicinal Chemistry Scaffold with Balanced Lipophilicity

With a computed XLogP3-AA of 1.3 [2], ethyl cyclobut-1-ene-1-carboxylate occupies a 'sweet spot' for lipophilicity among common cyclobutene esters. Its intermediate LogP value suggests it is more membrane-permeable than its methyl ester analog while maintaining better aqueous solubility than the butyl ester. This balance is advantageous for designing probes or leads with favorable ADME properties, particularly in central nervous system (CNS) drug discovery where LogP values between 1 and 3 are often targeted.

Strained Dienophile for Bioorthogonal Tetrazine Ligation

Cyclobutene acts as a small, strained dienophile in inverse electron demand Diels-Alder (IEDDA) reactions with tetrazines, enabling bioorthogonal ligation [3]. The significant ring strain (~28.5 kcal/mol) of the cyclobutene core [4] drives rapid reaction kinetics. Ethyl cyclobut-1-ene-1-carboxylate, as a functionalized cyclobutene, can serve as a compact 'mini-tag' for labeling biomolecules. Its small size minimizes perturbation to the biological function of the tagged entity, making it a preferred choice over bulkier strained alkene tags like trans-cyclooctenes (TCO) for certain applications.

Synthetic Building Block for Cyclobutane-Containing Pharmaceuticals

The cyclobutene ring in ethyl cyclobut-1-ene-1-carboxylate serves as a precursor to the cyclobutane motif, a valuable structural element in medicinal chemistry due to its ability to impart conformational rigidity and enhance metabolic stability [2]. The ethyl ester can be hydrolyzed or transesterified, and the strained double bond can participate in cycloadditions (e.g., [2+2] cycloadditions) to construct more complex, sp3-rich scaffolds. Its intermediate boiling point (158.7 °C) also facilitates its removal or purification during multi-step synthetic sequences.

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